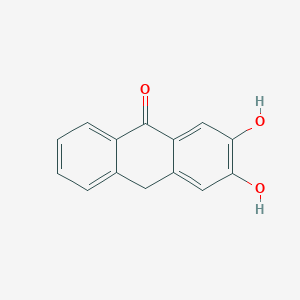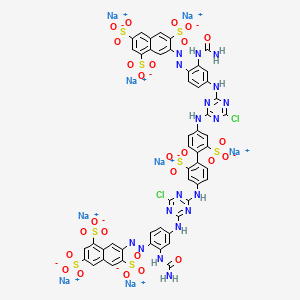
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a long-chain hydroxy fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate typically involves the sulfonation of oleic acid, a common fatty acid. The process begins with the oxidation of oleic acid to form 9,10-dihydroxystearic acid. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where oleic acid is first oxidized and then sulfonated. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinates or thiols.
Substitution: Formation of sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and proteins, where the compound can alter membrane fluidity and protein conformation.
Comparaison Avec Des Composés Similaires
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can be compared with other sulfonate surfactants such as sodium dodecyl sulfate and sodium lauryl ether sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer hydroxy fatty acid chain, which provides enhanced emulsification and dispersion capabilities. Similar compounds include:
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium stearate
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
68959-02-4 |
|---|---|
Formule moléculaire |
C18H33NaO5S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate |
InChI |
InChI=1S/C18H34O5S.Na/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;/h14H,2-13,15-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1/b17-14-; |
Clé InChI |
IIIWFJQIRAYSCQ-SBBUSYCLSA-M |
SMILES isomérique |
CCCCCCCC/C=C(/CCCCCCCC(=O)O)\S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=C(CCCCCCCC(=O)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)

![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)


silane](/img/structure/B14479404.png)


![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)

